5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
Description
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate (CAS 952340-39-5) is a sulfonate salt derivative of the thienopyridine scaffold. Structurally, it consists of a bicyclic system combining a tetrahydrothiophene ring fused with a tetrahydropyridinone moiety, with the sulfonate group provided by 4-methylbenzenesulfonic acid (tosylic acid). This compound is a critical intermediate in the synthesis of prasugrel, a potent P2Y₁₂ receptor antagonist used clinically as an antiplatelet agent .
The tosylate salt is synthesized via hydrolysis of trityl-protected intermediates, such as 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, using p-toluenesulfonic acid under controlled conditions . Its crystalline nature and stability make it suitable for large-scale pharmaceutical manufacturing.
Properties
IUPAC Name |
5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.C7H8O3S/c9-7-3-5-4-8-2-1-6(5)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h3,6,8H,1-2,4H2;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNGDMMHUSPFOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC2=CC(=O)SC21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10668256 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952340-39-5 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10668256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one derivatives typically starts from suitable thieno-pyridine precursors or related intermediates. The key steps include:
- Formation of the tetrahydrothieno-pyridinone ring system via cyclization reactions.
- Introduction of the 4-methylbenzenesulfonate (tosylate) moiety through sulfonation reactions using methylbenzenesulfonyl chloride (tosyl chloride).
- Use of bases to facilitate the sulfonation while preserving the heterocyclic structure.
This synthetic approach ensures the integrity of the fused heterocyclic system and allows for functional group manipulation necessary for further medicinal chemistry applications.
Detailed Preparation Processes
Cyclization and Formation of Tetrahydrothieno-pyridinone Core
A patented process (EP0053949A1) describes the preparation of tetrahydro-5,6,7,7a-4H-thieno[3,2-c]pyridin-2-one derivatives by treating specific precursors with hydrochloric gas and hydrogen sulfide in an organic solvent. This process involves:
- Starting from a compound with appropriate substituents (R, R', and n groups defined in the patent).
- Reaction under controlled conditions with hydrochloric and hydrogen sulfide gases to induce cyclization forming the tetrahydrothieno-pyridinone ring.
This method is notable for its ability to produce a range of derivatives by varying substituents, and it is applicable for producing the core structure before sulfonation.
Sulfonation to Form 4-Methylbenzenesulfonate Salt
The sulfonation step involves reacting the tetrahydrothieno-pyridinone intermediate with methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or sodium carbonate. The reaction conditions typically include:
- Solvents: Dichloromethane, acetonitrile, or tetrahydrofuran.
- Temperature control between 0°C to room temperature to optimize yield and prevent side reactions.
- Inert atmosphere to avoid moisture and oxidation.
For example, a common laboratory procedure is:
- Dissolving the tetrahydrothieno-pyridinone in an organic solvent.
- Adding methylbenzenesulfonyl chloride dropwise with a base to neutralize the generated hydrochloric acid.
- Stirring the mixture at controlled temperature for several hours.
- Work-up involves aqueous quenching, extraction, and purification by recrystallization or chromatography.
Representative Experimental Conditions and Yields
Reaction Mechanisms and Considerations
- The cyclization step involves nucleophilic attack facilitated by gaseous reagents to form the fused ring system.
- Sulfonation proceeds via nucleophilic substitution where the nitrogen or oxygen atom in the heterocycle attacks the sulfonyl chloride, forming the sulfonate ester.
- Base addition is crucial to neutralize HCl formed and drive the reaction forward.
- Temperature control is essential to avoid decomposition or side reactions.
- Solvent choice affects solubility and reaction kinetics; aprotic solvents like acetonitrile and tetrahydrofuran are preferred.
Purification and Stability
- Crude reaction mixtures are typically purified by extraction, filtration, and recrystallization.
- Final products are often dried under vacuum at moderate temperatures (~70°C).
- The compound is stored at 2–8°C to maintain stability.
- It is soluble in organic solvents such as dimethyl sulfoxide and has limited water solubility.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Antiplatelet Agents
One of the primary applications of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate is in the synthesis of antiplatelet drugs such as Prasugrel. Prasugrel is used to prevent blood clots in patients with acute coronary syndrome undergoing procedures like angioplasty. The compound acts as a prodrug that is metabolized into an active form that inhibits platelet aggregation.
Synthesis of Derivatives
The compound serves as a precursor for various derivatives that exhibit biological activities. For example:
- Thieno[3,2-c]pyridine derivatives have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
- Sulfonate esters derived from this compound have been investigated for their potential anti-inflammatory properties.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions including cyclization and sulfonation processes. Key steps include:
- Formation of Thienopyridine Core : The initial step involves the cyclization of appropriate precursors to form the thienopyridine structure.
- Sulfonation Reaction : The introduction of the 4-methylbenzenesulfonate group is achieved through electrophilic aromatic substitution.
Clinical Efficacy Studies
Research has demonstrated the efficacy of Prasugrel in reducing cardiovascular events when compared to clopidogrel in patients undergoing percutaneous coronary interventions (PCI). A notable study published in The New England Journal of Medicine highlighted that patients treated with Prasugrel had a significantly lower risk of stent thrombosis.
Safety and Toxicology Assessments
Toxicological studies have assessed the safety profile of compounds related to this compound. These studies focus on:
- Acute toxicity levels
- Long-term exposure effects
- Potential interactions with other medications
Mechanism of Action
The mechanism of action of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties :
Stability :
Free Base (CAS 109904-37-2)
Structural and Physicochemical Properties :
Comparison with Tosylate :
- The free base lacks the sulfonate counterion, reducing its crystallinity and solubility in polar solvents. Tosylation improves handling and reactivity in subsequent alkylation or acylation steps .
Trityl-Protected Intermediate (CAS 109904-26-9)
Structural and Physicochemical Properties :
- Molecular Formula: C₂₆H₂₅NOS .
- Molecular Weight : 399.55 g/mol (calculated).
Comparison with Tosylate :
- The trityl group adds steric bulk, reducing reactivity but enabling selective functionalization at the 2-position. Tosylate derivatives are more reactive in nucleophilic substitution reactions due to the leaving-group ability of the tosyl moiety .
5-Substituted Derivatives (e.g., Prasugrel Active Metabolite)
Structural Modifications :
Comparison with Tosylate :
- Tosylate is pharmacologically inert but critical for synthesizing active derivatives. The 5-position modification is essential for target binding and therapeutic efficacy .
Data Tables
Table 1. Key Properties of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis | Stability Notes |
|---|---|---|---|---|---|
| Tosylate Salt | 952340-39-5 | C₁₈H₂₁NO₃S₂ | 363.49 | Prasugrel intermediate | High crystallinity |
| Hydrochloride Salt | 115473-15-9 | C₇H₁₀ClNOS | 191.67 | Early-stage intermediate | Hygroscopic; freezer storage |
| Free Base | 109904-37-2 | C₇H₉NOS | 155.22 | Hydrolysis product | Low stability |
| Trityl-Protected Intermediate | 109904-26-9 | C₂₆H₂₅NOS | 399.55 | Protected intermediate | Requires deprotection |
| 5-Substituted Active Metabolite | 150322-38-6 | C₁₈H₁₇FNO₂S | 338.16 | Active antiplatelet agent | Pharmacologically active |
Biological Activity
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current literature and research findings.
- Chemical Formula : C₉H₁₃N₁O₃S
- Molecular Weight : 201.27 g/mol
- CAS Number : 115473-15-9
- Appearance : Typically appears as a solid compound.
Antimicrobial Properties
Research has indicated that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit notable antimicrobial activity. A study highlighted the effectiveness of various analogs against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis showed that modifications at specific positions on the thieno-pyridine ring significantly influenced antimicrobial potency.
Anticancer Activity
Several studies have explored the anticancer potential of thieno-pyridine derivatives. For instance, compounds containing the tetrahydrothieno[3,2-c]pyridine scaffold were tested against various cancer cell lines. Results demonstrated that certain derivatives induced apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.
Neuroprotective Effects
The neuroprotective properties of tetrahydrothieno[3,2-c]pyridine derivatives have also been investigated. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress and excitotoxicity. The neuroprotective effects were attributed to their ability to modulate neurotransmitter systems and reduce inflammation in neural tissues.
Anti-inflammatory Activity
Compounds derived from tetrahydrothieno[3,2-c]pyridine have shown promising anti-inflammatory effects in various models. These include inhibition of pro-inflammatory cytokines and reduction of inflammatory markers in cellular assays. This activity suggests potential applications in treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. The following table summarizes key synthetic pathways reported in the literature:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Starting materials: 1-bromo-2-fluorobenzene + thieno-pyridine derivative | Intermediate compound |
| 2 | Reaction with sulfonyl chloride under basic conditions | Final product: this compound |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of a series of tetrahydrothieno derivatives against clinically isolated strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Cancer Cell Line Testing
In another investigation, a derivative was tested against human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability and induced significant apoptosis as confirmed by flow cytometry assays.
Case Study 3: Neuroprotection
A recent study focused on the neuroprotective effects of this compound in an animal model of Parkinson’s disease. The treatment group showed reduced motor deficits and lower levels of neuroinflammation compared to controls.
Q & A
Basic: What are the critical considerations for synthesizing 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate, and how can intermediates be stabilized?
Answer:
The synthesis typically involves converting the free base (e.g., hydrochloride salt, CAS 115473-15-9) to the tosylate form (CAS 178688-49-8) via acid-base reactions. Key steps include:
- Intermediate stabilization : Use inert atmospheres (N₂/Ar) and low temperatures (-20°C) to prevent oxidation or degradation of the thienopyridine core, as the compound is hygroscopic and thermally sensitive .
- Purification : Employ recrystallization in polar aprotic solvents (e.g., DMSO) or column chromatography with silica gel to isolate the tosylate salt. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the thienopyridine scaffold and tosylate counterion. Key signals include aromatic protons (δ 7.2–7.8 ppm for tosylate) and the tetrahydrothieno ring protons (δ 2.5–4.0 ppm) .
- HPLC-MS : Electrospray ionization (ESI+) detects the molecular ion [M+H]⁺ at m/z 332.1 (calculated for C₁₈H₁₈FNO₂S) .
- Melting point : Confirm decomposition temperature (~210°C) via differential scanning calorimetry (DSC) .
Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., boiling point)?
Answer:
Discrepancies in literature data (e.g., boiling point reported as 364.3°C vs. "no data") arise from compound instability. To validate:
- Thermogravimetric analysis (TGA) : Measure decomposition under controlled heating rates.
- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which may affect apparent boiling points .
- Collaborative validation : Cross-reference with independent labs using standardized protocols .
Advanced: What strategies optimize the stereochemical control during synthesis of the tetrahydrothieno ring?
Answer:
The 7a-position stereochemistry is critical for bioactivity. Methods include:
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to direct ring closure .
- Asymmetric catalysis : Employ palladium-catalyzed cyclization with chiral ligands (e.g., BINAP) .
- X-ray crystallography : Confirm absolute configuration using SHELX (e.g., SHELXL refinement) for single crystals grown in methanol/water .
Advanced: How does the tosylate salt form impact reactivity compared to hydrochloride or free base forms?
Answer:
- Solubility : Tosylate improves solubility in polar solvents (e.g., DMSO, methanol) vs. hydrochloride, aiding in downstream reactions .
- Stability : Tosylate’s bulky counterion reduces hygroscopicity, enhancing shelf-life under inert storage .
- Reactivity : Acts as a leaving group in nucleophilic substitutions (e.g., prasugrel synthesis), unlike the hydrochloride .
Basic: What are the primary applications of this compound in pharmaceutical research?
Answer:
It is a key intermediate in synthesizing prasugrel , a P2Y₁₂ inhibitor. Applications include:
- Metabolic studies : Investigate hepatic activation via cytochrome P450 pathways using LC-MS/MS .
- Prodrug design : Modify the tosylate group to enhance bioavailability or target specificity .
Advanced: How can researchers address low yields in the final tosylation step?
Answer:
Common issues and solutions:
- Byproduct formation : Add molecular sieves to absorb water, minimizing hydrolysis of the tosyl chloride reagent .
- Temperature control : Maintain 0–5°C during tosylate salt precipitation to avoid side reactions .
- Stoichiometry : Use a 1.2:1 molar ratio of tosyl chloride to free base to ensure complete conversion .
Advanced: What computational methods support the analysis of this compound’s electronic structure?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts and frontier molecular orbitals (HOMO/LUMO) .
- Docking studies : Simulate interactions with CYP3A4 enzymes using AutoDock Vina to predict metabolic pathways .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store at -20°C under argon in amber vials to prevent light- or oxygen-induced degradation .
- Handling : Use gloveboxes for weighing and dissolution to minimize moisture exposure .
Advanced: How can structural analogs be synthesized to explore structure-activity relationships (SAR)?
Answer:
- Core modifications : Introduce substituents at the 2-position (e.g., alkyl, aryl groups) via Suzuki-Miyaura coupling .
- Ring expansion : Synthesize 6,7,8,9-tetrahydrobenzo analogs to evaluate steric effects on P2Y₁₂ binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
